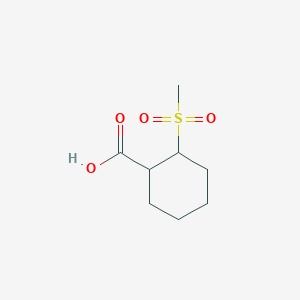
2-Methoxy-1-(piperidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(piperidin-4-yl)ethan-1-one is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(piperidin-4-yl)ethan-1-one typically involves the reaction of piperidine derivatives with methoxyethanone. One common method involves the alkylation of piperidine with 2-methoxyethanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(piperidin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-methoxy-1-(piperidin-4-yl)ethanone.
Reduction: Formation of 2-methoxy-1-(piperidin-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(piperidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(piperidin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-(piperidin-3-yl)ethan-1-one: Similar structure but with the piperidine ring attached at a different position.
1-Phenyl-2-(piperidin-1-yl)ethanone: Contains a phenyl group instead of a methoxy group.
2-(Piperidin-4-yl)ethan-1-ol: Lacks the methoxy group and has an alcohol group instead.
Uniqueness
2-Methoxy-1-(piperidin-4-yl)ethan-1-one is unique due to the presence of both the methoxy group and the piperidine ring. This combination can confer specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can enhance the compound’s solubility and metabolic stability, while the piperidine ring can improve its binding affinity to biological targets .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-methoxy-1-piperidin-4-ylethanone |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(10)7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
Clave InChI |
KJOLDQPORIEWFD-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
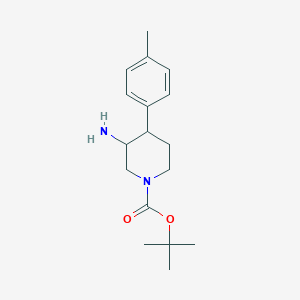
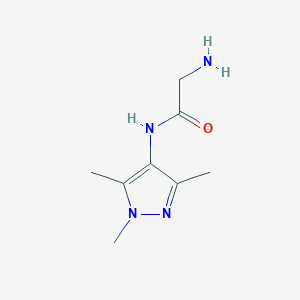

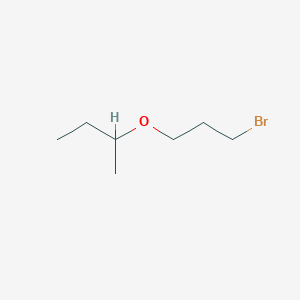

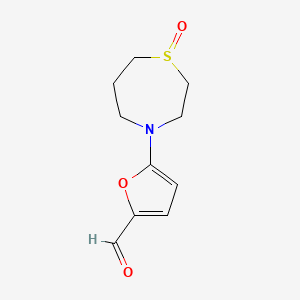

![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
